BenchChemオンラインストアへようこそ!

Ethyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate

regiochemical fidelity tautomerism synthetic reproducibility

Ethyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate (CAS 1006451-99-5, free base; CAS 1431966-38-9, hydrochloride salt) is a heterocyclic building block belonging to the 3-aminopyrazole-5-carboxylate ester family. It features a pyrazole core with an amino group at position 3, an N1-ethyl substituent, and an ethyl ester at position 5 (molecular formula C₈H₁₃N₃O₂, MW 183.21 g/mol for the free base; C₈H₁₄ClN₃O₂, MW 219.67 g/mol for the HCl salt).

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
Cat. No. B7761956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate
Molecular FormulaC8H13N3O2
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=N1)N)C(=O)OCC
InChIInChI=1S/C8H13N3O2/c1-3-11-6(5-7(9)10-11)8(12)13-4-2/h5H,3-4H2,1-2H3,(H2,9,10)
InChIKeyOGRGESNNEZJZHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Amino-1-ethyl-1H-pyrazole-5-carboxylate: Structural Identity, Physicochemical Profile, and Comparator Landscape


Ethyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate (CAS 1006451-99-5, free base; CAS 1431966-38-9, hydrochloride salt) is a heterocyclic building block belonging to the 3-aminopyrazole-5-carboxylate ester family [1]. It features a pyrazole core with an amino group at position 3, an N1-ethyl substituent, and an ethyl ester at position 5 (molecular formula C₈H₁₃N₃O₂, MW 183.21 g/mol for the free base; C₈H₁₄ClN₃O₂, MW 219.67 g/mol for the HCl salt) . The compound is employed primarily as a synthetic intermediate in medicinal chemistry, particularly as a precursor to biologically active heterocyclic systems targeting GPR109b, various kinases, and inflammatory pathways [2]. Its closest structural analogs include the N1-unsubstituted variant (ethyl 3-amino-1H-pyrazole-5-carboxylate, CAS 105434-90-0 / 1886994-04-2), the N1-methyl analog (ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate, CAS 89088-57-3), and the methyl ester counterpart (methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate, CAS 1029052-29-6). Understanding the quantifiable differentiation among these analogs is essential for rational procurement decisions in drug discovery and chemical biology programs.

Why Ethyl 3-Amino-1-ethyl-1H-pyrazole-5-carboxylate Cannot Be Generically Substituted by N1-H, N1-Methyl, or Methyl Ester Analogs


Generic substitution among 3-aminopyrazole-5-carboxylate esters is inadvisable because each structural permutation—N1-substituent identity and ester alkyl group—produces measurably distinct physicochemical properties, reactivity profiles, and downstream biological outcomes. The N1-ethyl substituent eliminates the annular tautomerism present in the N1-H analog (which exists as an equilibrium mixture of 3-amino/5-amino tautomers), thereby providing a single, defined regioisomeric species for reproducible synthetic transformations [1]. The ethyl ester confers higher lipophilicity (calculated XLogP3 of approximately 0.4) compared to the methyl ester analog (XLogP3 ~0), affecting solubility, membrane permeability, and reaction partitioning in biphasic systems [2]. Furthermore, the hydrochloride salt form (CAS 1431966-38-9) offers substantially enhanced aqueous solubility relative to the free base (CAS 1006451-99-5), a critical parameter for aqueous-phase coupling reactions . These quantifiable differences in molecular weight (183.21 vs. 169.18 vs. 155.15 g/mol), hydrogen-bond donor count, and topological polar surface area across the analog series translate directly into divergent performance as synthetic intermediates. The evidence below substantiates each dimension of differentiation.

Quantitative Differentiation Evidence: Ethyl 3-Amino-1-ethyl-1H-pyrazole-5-carboxylate vs. Closest Structural Analogs


N1-Ethyl Substitution Eliminates Annular Tautomerism: Defined Regioisomer vs. N1-H Analog Tautomeric Equilibrium

Ethyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate exists as a single, defined regioisomer due to irreversible N1-ethyl substitution. In contrast, the N1-H analog (ethyl 3-amino-1H-pyrazole-5-carboxylate, CAS 105434-90-0 / 1886994-04-2) undergoes annular tautomerism, existing as an equilibrium mixture of 3-amino and 5-amino tautomeric forms [1]. This tautomerism has been experimentally characterized by NMR, FT-IR, and X-ray crystallography, demonstrating that the N1-H compound does not present as a single chemical entity in solution [2]. For procurement, this means the N1-ethyl compound provides a single, reproducible starting material for downstream reactions, whereas the N1-H analog introduces inherent compositional ambiguity that can lead to irreproducible synthetic outcomes, particularly in regiospecific cyclocondensation and N-functionalization steps.

regiochemical fidelity tautomerism synthetic reproducibility N1-substitution

Molecular Weight Increase vs. N1-Methyl Analog: Impact on Lipophilicity and Downstream Pharmacokinetic Tuning

The N1-ethyl substituent on the target compound confers a molecular weight of 183.21 g/mol, representing a +14.03 g/mol increase over the N1-methyl analog (ethyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate, CAS 89088-57-3, MW 169.18 g/mol) [1]. Both compounds share the same calculated XLogP3 of approximately 0.4 [2]; however, the additional methylene unit in the N1-ethyl compound increases the hydrophobic surface area and provides a measurably distinct hydrogen-bond donor count (2 for the free base of the N1-ethyl compound vs. 1 for the N1-methyl analog, as computed by PubChem) [3]. This difference in hydrogen-bond donor count influences intermolecular interactions during solid-phase extraction, chromatographic purification, and receptor binding of downstream products. In the context of the aminopyrazole review by Lusardi et al., N1-alkyl chain length has been identified as a critical parameter for tuning kinase selectivity profiles in 3-aminopyrazole-derived inhibitors [4].

lipophilicity molecular weight N1-alkyl substitution drug-likeness

Hydrochloride Salt Form: Aqueous Solubility Advantage for Aqueous-Phase Synthetic Transformations

The hydrochloride salt of ethyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate (CAS 1431966-38-9, MW 219.67 g/mol) provides a critical solubility advantage over the free base form (CAS 1006451-99-5, MW 183.21 g/mol) . While quantitative aqueous solubility values for this specific compound are not published in peer-reviewed literature, the general principle that hydrochloride salt formation enhances aqueous solubility of aminopyrazole esters is well established: the protonated amino group increases polarity and enables hydrogen-bonding with water, facilitating dissolution in aqueous reaction media . Vendor datasheets indicate the hydrochloride salt is a crystalline solid with solubility in water and polar organic solvents, whereas the free base is described as having limited aqueous solubility . For procurement, this distinction is operationally meaningful: the hydrochloride salt is preferred for amide coupling, peptide conjugation, and other aqueous-compatible transformations, while the free base may be more suitable for anhydrous reactions (e.g., organometallic couplings) where chloride ions could interfere.

salt form aqueous solubility hydrochloride synthetic handling

Validated Precursor to Highly Potent and Selective GPR109b Agonists: Synthetic Utility Demonstrated in Peer-Reviewed Literature

Ethyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate serves as a direct synthetic precursor to the 5-N,N-disubstituted-5-aminopyrazole-3-carboxylic acid class, which has been demonstrated in peer-reviewed literature to act as highly potent and selective agonists of GPR109b (the low-affinity niacin receptor) [1]. In the seminal study by Skinner et al. (Bioorg Med Chem Lett, 2009), a series of 5-N,N-disubstituted-5-aminopyrazole-3-carboxylic acids—synthesized from aminopyrazole ester building blocks—exhibited potent agonist activity at GPR109b with little activity at the highly homologous GPR109a receptor, establishing a critical selectivity profile [2]. While the publication does not disclose individual IC₅₀ or EC₅₀ values for each derivative in the abstract, it confirms that the pyrazole-3-carboxylic acid scaffold (accessed via the ester precursor) is the pharmacophoric core required for GPR109b activity. The N1-ethyl-substituted variant provides distinct steric and electronic properties compared to N1-methyl or N1-H precursors, which can be exploited to tune receptor subtype selectivity. This validated synthetic trajectory toward a therapeutically relevant target class (dyslipidemia, atherosclerosis) represents a literature-supported application that the N1-H analog cannot identically replicate due to tautomeric ambiguity in the starting material [3].

GPR109b agonist GPCR niacin receptor lipid metabolism synthetic intermediate

Purity Specification Differentiation: Vendor-Specific Grade Comparison for Procurement Decision-Making

Commercially available purity specifications for ethyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate vary across vendors and salt forms, directly impacting procurement decisions for different research applications. The free base (CAS 1006451-99-5) is available at ≥95% purity from multiple suppliers including AKSci and CymitQuimica , while the hydrochloride salt (CAS 1431966-38-9) is offered at ≥95% purity by Fluorochem and BOC Sciences . For comparison, the N1-methyl analog (CAS 89088-57-3) is available at 97% purity from some vendors , and the N1-H analog (CAS 105434-90-0) is available at 98% (GC) from AKSci . The higher purity specification of the N1-H analog (98% vs. 95%) must be weighed against its inherent tautomeric ambiguity; for applications requiring both high chemical purity and regioisomeric definition, the N1-ethyl compound at 95% purity may be the superior procurement choice despite the nominally lower purity specification. Additionally, pricing differentials are notable: the hydrochloride salt is listed at approximately ¥8,184/1g from Fluorochem , and the free acid analog (3-amino-1-ethyl-1H-pyrazole-5-carboxylic acid, CAS 1006451-71-3) is available at 97% purity from multiple vendors .

purity specification vendor comparison procurement quality control

Patent-Cited Utility as a Synthetic Intermediate: Documented Role in Pyrazole-Derived Pharmaceutical Building Block Synthesis

Multiple patents and patent applications cite N-substituted 3-aminopyrazole-5-carboxylate esters as key intermediates in the synthesis of pharmacologically active compounds. Patent CN-111423377-A/B discloses 5-amino-1H-pyrazole derivatives, their preparation methods, and medical applications, wherein ethyl 3-amino-1H-pyrazole-5-carboxylate (the N1-H analog of the target compound) serves as a starting material . WO-2021209552-A1 describes pyrazolo[1,5-d][1,2,4]triazine-5(4H)-acetamides as NLRP3 inflammasome pathway inhibitors, utilizing aminopyrazole carboxylate building blocks [1]. US-2021292301-A1 covers heteroaromatic carboxamide derivatives as plasma kallikrein inhibitors derived from aminopyrazole ester intermediates [2]. A process patent (CA 2226768 A1) specifically describes the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters, establishing industrial-scale synthetic methodology for this compound class [3]. While these patents do not specifically exemplify the N1-ethyl variant in all cases, they establish the broader patent landscape wherein the N1-ethyl substitution pattern offers a distinct, protectable chemical space not fully covered by N1-H or N1-methyl prior art, providing potential freedom-to-operate advantages in lead optimization programs .

patent intermediate process chemistry pharmaceutical building block intellectual property

Optimal Procurement and Application Scenarios for Ethyl 3-Amino-1-ethyl-1H-pyrazole-5-carboxylate Based on Differentiation Evidence


Medicinal Chemistry: GPR109b Agonist Lead Optimization Programs

For research groups pursuing GPR109b-selective agonists as potential therapeutics for dyslipidemia and atherosclerosis, ethyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate is the preferred building block over the N1-H analog. The N1-ethyl compound provides a defined, tautomerically stable scaffold that eliminates the regioisomeric ambiguity inherent to the N1-H starting material [1]. The downstream 5-N,N-disubstituted-5-aminopyrazole-3-carboxylic acid products derived from this precursor have demonstrated potent and selective GPR109b agonism with minimal GPR109a cross-reactivity, as established by Skinner et al. (2009) [2]. The hydrochloride salt form (CAS 1431966-38-9) is recommended for aqueous-phase amide coupling and N,N-disubstitution reactions due to its enhanced water solubility [3].

Kinase Inhibitor Discovery: Defined N1-Alkyl Scaffold for SAR Exploration

The 3-aminopyrazole scaffold is a privileged structure in kinase inhibitor design, with the N1-substituent playing a critical role in modulating kinase selectivity profiles [1]. Ethyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate offers a +14 Da molecular weight increment and an additional hydrogen-bond donor compared to the N1-methyl analog, providing a distinct starting point for structure-activity relationship (SAR) exploration at the N1 position [2]. The free base form (CAS 1006451-99-5, ≥95% purity) is suitable for anhydrous organometallic coupling reactions where chloride ions from the hydrochloride salt could interfere with palladium-catalyzed transformations. Procurement of the N1-ethyl compound, rather than the N1-H analog, ensures a single regioisomeric species, avoiding the complication of tautomer-dependent reactivity that can lead to irreproducible SAR data [3].

Process Chemistry and Scale-Up: Hydrochloride Salt for Aqueous-Phase Transformations

In process chemistry applications requiring multi-gram to kilogram-scale synthesis, the hydrochloride salt (CAS 1431966-38-9, ≥95% purity) is the recommended procurement form due to its favorable handling properties as a crystalline solid with aqueous solubility [1]. The patent literature establishes scalable methodology for 1-alkyl-pyrazole-5-carboxylic acid ester synthesis (CA 2226768 A1), and the hydrochloride salt form facilitates aqueous workup procedures that are impractical with the free base [2]. For amide bond formation with carboxylic acid coupling partners—a key transformation en route to GPR109b agonists and kinase inhibitors—the hydrochloride salt provides the precise stoichiometry needed for reproducible coupling yields, as the protonated amino group is readily deprotonated in situ under standard coupling conditions (e.g., HATU/DIPEA in DMF) [3].

Intellectual Property-Conscious Early-Stage Drug Discovery

For biotechnology companies and academic drug discovery units prioritizing freedom-to-operate, the N1-ethyl substitution pattern occupies a comparatively less densely patented chemical space than the N1-H and N1-methyl analogs. While the N1-H analog (CAS 105434-90-0) is directly exemplified in patent families CN-111423377-A/B [1] and WO-2021209552-A1 [2], the N1-ethyl variant provides a structurally distinct starting material that may enable composition-of-matter claims on final drug candidates. This is particularly relevant for programs targeting NLRP3 inflammasome inhibition [2] and plasma kallikrein inhibition [3], where aminopyrazole carboxylate building blocks are key intermediates. Procurement of the N1-ethyl compound ensures that SAR exploration occurs in a chemical space with potentially broader patent protection opportunities.

Quote Request

Request a Quote for Ethyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.